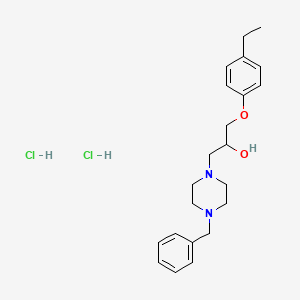![molecular formula C25H23N3O3 B5134658 1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5134658.png)
1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of phospholipase D (PLD) activity and has been shown to have potential therapeutic applications in various diseases.
作用机制
1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide inhibits PLD activity by binding to the catalytic domain of the enzyme. It has been shown to be a competitive inhibitor of PLD, and its binding site overlaps with the substrate-binding site of the enzyme. 1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been shown to be specific for PLD, and does not inhibit other lipid-metabolizing enzymes.
Biochemical and Physiological Effects:
1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, and to reduce inflammation and oxidative stress in various tissues. 1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has also been shown to modulate synaptic transmission and plasticity in the brain, and to have potential therapeutic applications in neurodegenerative diseases.
实验室实验的优点和局限性
1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and specific inhibitor of PLD, and has been extensively characterized in vitro and in vivo. It is commercially available and can be easily synthesized in the lab. However, 1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide also has some limitations. It is a small molecule inhibitor and may have off-target effects at high concentrations. It also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has several potential future directions for scientific research. It can be used to investigate the role of PLD in various biological processes, and to develop new therapeutic strategies for diseases such as cancer, inflammation, and neurodegenerative diseases. 1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide can also be used as a tool to study the lipid signaling pathways that regulate cell growth, differentiation, and survival. Finally, 1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide can be used as a lead compound for the development of new PLD inhibitors with improved potency, selectivity, and pharmacokinetic properties.
合成方法
The synthesis of 1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide involves the condensation of 2-furoyl chloride with 3-(1H-indol-2-yl)aniline to form 1-(2-furoyl)-3-(1H-indol-2-yl)urea. This compound is then reacted with piperidine-4-carboxylic acid to yield 1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide. The synthesis of 1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been optimized for high yield and purity, and the compound is now commercially available.
科学研究应用
1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been extensively used in scientific research as a tool to study the role of PLD in various biological processes. PLD is an important enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, a signaling lipid that regulates cell growth, differentiation, and survival. 1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been shown to inhibit PLD activity in vitro and in vivo, and has been used to investigate the role of PLD in cancer, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
1-(furan-2-carbonyl)-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-24(17-10-12-28(13-11-17)25(30)23-9-4-14-31-23)26-20-7-3-6-18(15-20)22-16-19-5-1-2-8-21(19)27-22/h1-9,14-17,27H,10-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSRKJUSJUWRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[2-(3-chlorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5134594.png)
![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5134609.png)
![4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5134623.png)
![1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5134630.png)
![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5134643.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5134649.png)
![methyl 3-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134652.png)

![methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate](/img/structure/B5134673.png)
![N-(2,4-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5134676.png)
![7-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5134684.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5134690.png)
![1-({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5134694.png)
